molecular formula C17H22N6O B13950951 4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide CAS No. 33016-78-3

4-Amino-N-(2-(4-(2-pyrazinyl)-1-piperazinyl)ethyl)benzamide

Cat. No.: B13950951
CAS No.: 33016-78-3
M. Wt: 326.4 g/mol
InChI Key: BQNKKDBQYJPEII-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide is a chemical compound known for its diverse applications in scientific research. It features a benzamide core with an amino group and a pyrazinylpiperazine moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Pyrazinylpiperazine Moiety: This step involves the reaction of pyrazine with piperazine under controlled conditions to form the pyrazinylpiperazine intermediate.

    Attachment to the Benzamide Core: The intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It binds to enzymes and proteins, altering their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide: is similar to other benzamide derivatives and pyrazinylpiperazine compounds.

    Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine core.

    Benzamide Derivatives: Compounds like N-phenylbenzamide share structural similarities.

Uniqueness

    Structural Features: The combination of the benzamide core with the pyrazinylpiperazine moiety makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its uniqueness.

This detailed article provides a comprehensive overview of 4-Amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

33016-78-3

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-amino-N-[2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C17H22N6O/c18-15-3-1-14(2-4-15)17(24)21-7-8-22-9-11-23(12-10-22)16-13-19-5-6-20-16/h1-6,13H,7-12,18H2,(H,21,24)

InChI Key

BQNKKDBQYJPEII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)N)C3=NC=CN=C3

Origin of Product

United States

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